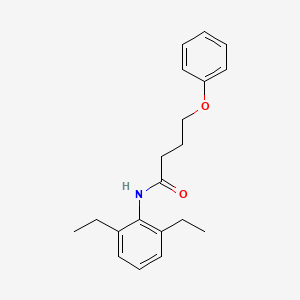

N-(2,6-diethylphenyl)-4-phenoxybutanamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

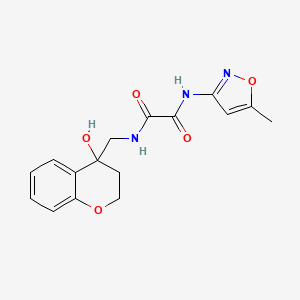

説明

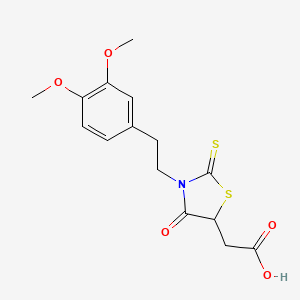

“N-(2,6-Diethylphenyl)-4-phenoxybutanamide” is a complex organic compound. Based on its name, it likely contains a phenoxybutanamide group attached to a 2,6-diethylphenyl group .

Molecular Structure Analysis

The molecular structure of a compound similar to “N-(2,6-diethylphenyl)-4-phenoxybutanamide” can be analyzed using various methods such as Density Functional Theory .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound similar to “N-(2,6-diethylphenyl)-4-phenoxybutanamide” can include its melting point, boiling point, and density .科学的研究の応用

Herbicide

“N-(2,6-diethylphenyl)-4-phenoxybutanamide” is a type of herbicide that is used to control grass weeds and many broad-leaved weeds . It inhibits early plant development by inhibiting the biosynthesis of very-long-chain fatty acids (VLCFAs) in microsomes .

Environmental Impact

Due to its wide usage and high solubility in water, residues of this compound have been detected in various environmental systems, including soil, water, and organisms . It has been shown to be toxic to these non-target organisms .

Microbial Degradation

Microbial degradation is a main method of removal of this compound in the natural environment . About 30 kinds of degrading microorganisms have been found, such as Fusarium solani, Novosphingobium chloroacetimidivorans, Chaetomium globosum, Pseudomonas putida, Sphingomonas chloroacetimidivorans, and Rhodococcus sp .

Biodegradation

Biodegradation is a powerful tool for the removal of this compound . Dechlorination plays a key role in the degradation of this compound . Possible biochemical pathways of this compound in the environment are described .

Metabolic Pathways

The metabolites and degradation pathways of this compound have been investigated . Enzymes associated with its degradation have been identified, including CndC1 (ferredoxin), Red1 (reductase), FdX1 (ferredoxin), FdX2 (ferredoxin), Dbo (debutoxylase), and catechol 1,2 dioxygenase .

Molecular Mechanisms

This compound’s molecular mechanisms have been explored in depth to provide new ideas for repairing contaminated environments . The review explores the biochemical pathways and molecular mechanisms of its biodegradation .

Safety and Hazards

将来の方向性

特性

IUPAC Name |

N-(2,6-diethylphenyl)-4-phenoxybutanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25NO2/c1-3-16-10-8-11-17(4-2)20(16)21-19(22)14-9-15-23-18-12-6-5-7-13-18/h5-8,10-13H,3-4,9,14-15H2,1-2H3,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PALCDVWOJJAHAI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C(=CC=C1)CC)NC(=O)CCCOC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(4-chlorophenyl)-5-methyl-9-(3-phenylpropyl)-5,9-dihydro-6H-[1,2,4]triazolo[4,3-e]purine-6,8(7H)-dione](/img/structure/B2676650.png)

![1-(4-(3-(Furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)-2-phenylbutan-1-one](/img/structure/B2676655.png)